molecular formula C11H6Cl2N2O B1350676 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile CAS No. 21486-28-2

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

Cat. No.: B1350676
CAS No.: 21486-28-2
M. Wt: 253.08 g/mol
InChI Key: BGAZAVHIYJQMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group, a methyl group, and an oxazole ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with appropriate reagents to form the desired oxazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxazole ring and ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring or the phenyl group, depending on the reagents and conditions used.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichlorophenyl-substituted oxazoles and nitriles, such as:

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
  • 6-(2,6-Dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one

Uniqueness

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O/c1-6-7(5-14)11(15-16-6)10-8(12)3-2-4-9(10)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAZAVHIYJQMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381834
Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21486-28-2
Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.